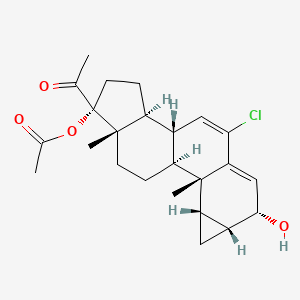
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical with the CAS Number: 914637-57-3 . It has a molecular weight of 279.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18 (3-2-16-7)10-9 (12)4-8 (5-17-10)11 (13,14)15/h4-5,7,16H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.69 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Crystal Structure Analysis : It has been utilized in the synthesis of pyrazole derivatives, with structural studies performed using X-ray diffraction and compared to density-functional-theory (DFT) calculations. This includes a computational study on tautomeric forms and Gibbs free energies (Li-qun Shen et al., 2012).
Inhibiting Aurora A for Cancer Treatment : Compounds derived from this chemical have potential applications in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Antioxidant and Antimicrobial Applications
Antioxidant and Antimicrobial Properties : Novel series of compounds synthesized from this chemical showed promising antioxidant activities and exhibited significant antimicrobial properties against various fungi and yeasts (H. Bonacorso et al., 2015).
Antimycobacterial Activity : Derivatives of this compound have been screened for their antimycobacterial activity, showing potential in treating mycobacterial infections (.. R.V.Sidhaye et al., 2011).
Material Science and Chemistry
Synthesis of Condensed Pyrazoles : The compound is used in the synthesis of condensed pyrazoles, with its derivatives showing potential in various material science applications (Eglė Arbačiauskienė et al., 2011).
Functionalization Reactions : It has been used in functionalization reactions, showing versatility in chemical synthesis and providing insights into reaction mechanisms (İ. Yıldırım et al., 2005).
Regioselectivity in Synthesis : Studies have been conducted on the regioselectivity in the synthesis of related pyrazoles, indicating its importance in the precision of chemical synthesis (M. Martins et al., 2012).
Optical Properties in Material Science : Novel derivatives synthesized from this compound have been investigated for their fluorescence spectral characteristics, indicating potential applications in optical materials and sensors (Yan-qing Ge et al., 2014).
Mechanoluminescent and OLED Applications : Some Pt(II) complexes containing pyridinyl pyrazolate chelates derived from this compound have been synthesized and studied for mechanoluminescent properties and efficient white OLED applications (Li-min Huang et al., 2013).
Direcciones Futuras
While specific future directions for this compound were not found in the available resources, it’s worth noting that trifluoromethylpyridines, a related class of compounds, are expected to have many novel applications in the future . They have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6N3O2/c12-6-1-4(10(13,14)15)2-19-8(6)21-3-5(9(22)23)7(20-21)11(16,17)18/h1-3H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUUCKNOGSYBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C(=N2)C(F)(F)F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



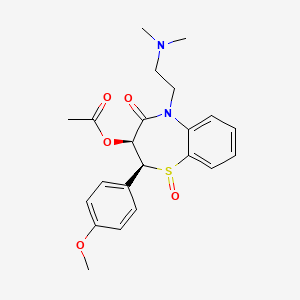
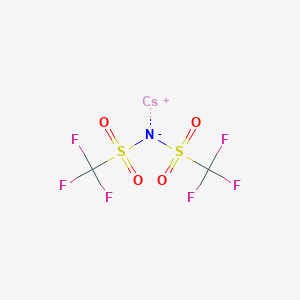


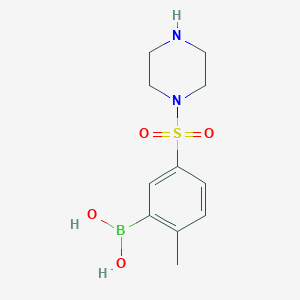

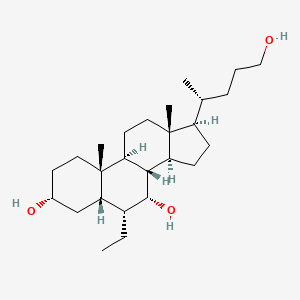
![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)
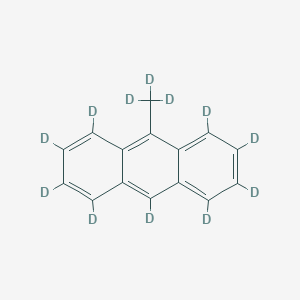

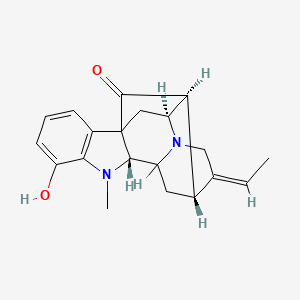

![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)
